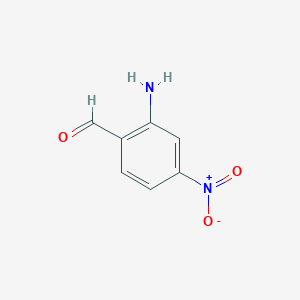

2-Amino-4-nitrobenzaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Amino-4-nitrobenzaldehyde and related compounds has been explored through various methods. For instance, 2-Amino-3,5-dibromobenzaldehyde was synthesized from o-nitrobenzaldehyde using iron powder as a reducing agent in a mixture of acetic acid and ethanol, followed by bromination with NBS, achieving an overall yield of 84.3% (Feng Dan-q, 2013). Although not directly this compound, this synthesis pathway highlights the reactivity of similar nitrobenzaldehyde derivatives and their potential routes of synthesis.

Molecular Structure Analysis

The molecular structure of nitrobenzaldehyde derivatives has been extensively studied, revealing insights into their reactivity and stability. For example, the molecular structure studies of 2-nitrobenzaldehyde derivatives have shown non-coplanar conformations where the nitro group is twisted with respect to the phenyl ring. This structural characteristic is crucial for understanding the reactivity and interaction of these compounds (C. Sainz-Díaz, 2002).

Chemical Reactions and Properties

The chemical reactivity of this compound can be inferred from studies on similar compounds. For instance, the reaction of 2-nitrobenzaldehyde with cyclic 1,3-diketones under certain conditions leads to the formation of substituted 2-aminobenzo[b]pyrans, showcasing the compound's reactivity towards the formation of heterocyclic compounds (A. M. Shestopalov et al., 2003).

Applications De Recherche Scientifique

Synthesis of Azomethine Ylides and Derivatives : Nitro-substituted benzaldehydes, like 2-Amino-4-nitrobenzaldehyde, can be used to synthesize azomethine ylides and their derivatives under mild conditions (Taha et al., 2020).

Starting Compound for Novel Diaryl- and Arylnitrofuroxans : The oxime of 3-amino-5-nitrobenzaldehyde, a related compound, was synthesized and used as a starting compound for creating novel diaryl- and arylnitrofuroxans (Epishina et al., 1997).

Catalyzing Aldol Type Product Formation : Zn2+ complexes of α-amino acid esters, which could involve derivatives of this compound, catalyze reactions producing enantiomeric excess aldol type products (Nakagawa et al., 1985).

Catalyst for Asymmetric Aldol Reactions : A biphenyl-based axially chiral amino acid derivative was synthesized and shown to be highly efficient in catalyzing direct asymmetric aldol reactions, indicating potential applications for this compound derivatives in such reactions (Kano et al., 2007).

Hydrogenation of Nitroaromatics : A palladium complex of a melamino-formaldehyde polymer, potentially involving this compound, was used to catalyze the hydrogenation of nitroaromatics containing carbonyl groups (Cao et al., 1999).

One-Pot Reduction and Allylation of Nitrobenzaldehydes : Indium-mediated processes efficiently produced homoallylic alcohol and aromatic amine precursors from nitrobenzaldehydes, showcasing a method that could potentially include this compound (Cho et al., 2002).

Reductive Alkylation of Proteins : A study highlighted the potential of using this compound for the reductive alkylation of proteins under mild conditions, beneficial in protein chemistry (Friedman et al., 2009).

Actinometer for Solution and Ice Photochemistry : 2-Nitrobenzaldehyde, closely related to this compound, serves as a reliable actinometer for both solution and ice photochemistry (Galbavy et al., 2010).

Crystal Structure Stability : Hydrogen bonding interactions play a crucial role in the stability of the crystal structure of certain nitrobenzaldehyde derivatives (Subashini et al., 2020).

Mécanisme D'action

Target of Action

The primary target of 2-Amino-4-nitrobenzaldehyde is the enzyme L-threonine transaldolase . This enzyme plays a crucial role in the catalysis of various biochemical reactions, particularly those involving the formation of carbon-carbon bonds .

Mode of Action

This compound interacts with its target, L-threonine transaldolase, through a process known as nucleophilic catalysis . In this process, the compound acts as a nucleophile, donating an electron pair to form a covalent bond with the enzyme . This interaction results in the formation of an intermediate complex, which subsequently undergoes further reactions .

Biochemical Pathways

The interaction of this compound with L-threonine transaldolase affects the glycine biosynthetic pathway . This pathway is responsible for the production of glycine, an essential amino acid involved in protein synthesis . The compound’s interaction with the enzyme accelerates the rate of hydrazone bond formation, a key step in the glycine biosynthetic pathway .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and low skin permeation .

Result of Action

The result of the action of this compound is the efficient formation of hydrazone bonds, which are crucial in various research fields . These bonds are particularly important in dynamic combinatorial chemistry, a branch of chemistry that involves the generation of diverse molecular libraries .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of water-compatible Lewis acids can enhance the reaction between the compound and its target enzyme . Additionally, the compound’s action can be affected by the pH of the environment, with optimal activity observed under physiological conditions .

Propriétés

IUPAC Name |

2-amino-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVANZONLCMNBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

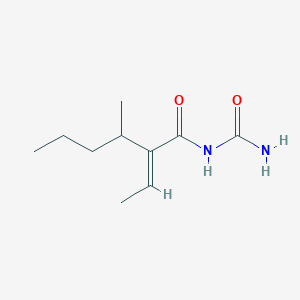

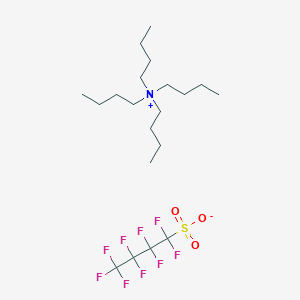

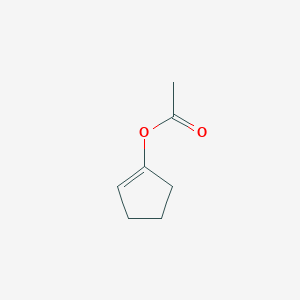

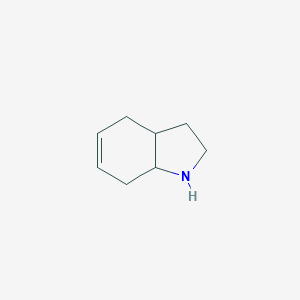

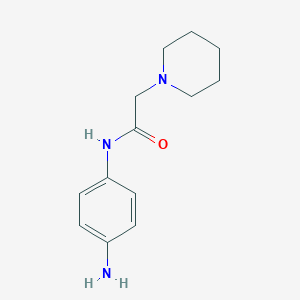

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

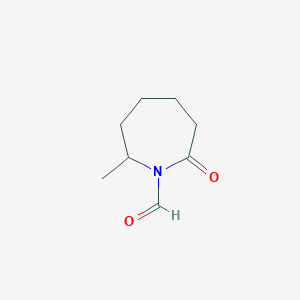

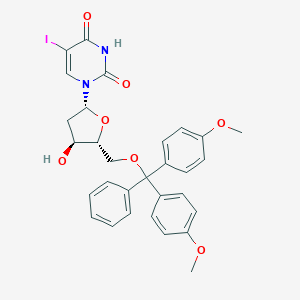

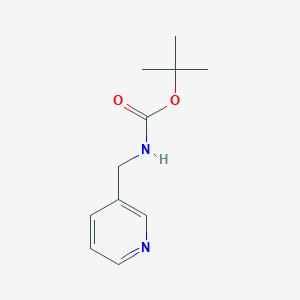

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one](/img/structure/B12228.png)

![13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene](/img/structure/B12231.png)